molecular formula C13H14ClN3O2 B5554421 5-amino-N-(3-chloro-4-methylphenyl)-3-ethylisoxazole-4-carboxamide CAS No. 632291-86-2

5-amino-N-(3-chloro-4-methylphenyl)-3-ethylisoxazole-4-carboxamide

Cat. No. B5554421
CAS RN: 632291-86-2
M. Wt: 279.72 g/mol
InChI Key: KJYDBFRMMMRDMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves specific routes that enable the creation of complex molecules with precise structural features. For example, the synthesis of various isoxazole and pyrazole derivatives has been reported, showcasing methodologies that could potentially apply to the synthesis of the compound . These methods include one-pot synthesis techniques and the use of specific reagents to construct the core structure of the molecule, as well as to introduce various functional groups specific to the molecule's design (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as isoxazole derivatives, has been analyzed through techniques like X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. This analysis aids in understanding the molecular conformation and how it may influence the compound's reactivity and properties (Jezierska et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the reactivity of specific functional groups, such as amino and carboxamide groups, and how they participate in various chemical transformations. These reactions can lead to the synthesis of a wide array of derivatives, offering insights into the compound's chemical behavior and potential applications (Ryng et al., 1997).

Physical Properties Analysis

The physical properties of compounds like "5-amino-N-(3-chloro-4-methylphenyl)-3-ethylisoxazole-4-carboxamide" can be inferred from related studies, focusing on aspects such as solubility, melting points, and crystalline structure. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications (Costa et al., 2007).

Chemical Properties Analysis

The chemical properties of isoxazole and pyrazole derivatives, including reactivity, stability, and potential biological activity, are central to their utility in various scientific and industrial fields. Studies on related compounds provide valuable insights into how structural features influence these properties, guiding the development of new materials and pharmaceuticals (Kolisnyk et al., 2015).

Scientific Research Applications

Synthesis and Characterization

  • Research in the field of organic chemistry has explored the synthesis and characterization of various derivatives related to 5-amino-N-(3-chloro-4-methylphenyl)-3-ethylisoxazole-4-carboxamide. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing the structures of these synthesized compounds (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

  • The synthesized derivatives of this compound have been investigated for their potential cytotoxic activity against various cancer cell lines. The study by Hassan, Hafez, and Osman (2014) also screened representative examples of these products for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Application in Molluscicidal Properties

  • The compound has been used in the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, as explored by El-Bayouki and Basyouni (1988). This demonstrates its utility in developing agents against the intermediate host of schistosomiasis, contributing to parasitology and pest control research (El-Bayouki & Basyouni, 1988).

Chemical Reactions and Potential Applications

  • The compound’s derivatives have been examined in various chemical reactions, indicating its versatility in organic synthesis. For example, Pasunooti et al. (2015) used derivatives for Pd-catalyzed C(sp(3))-H bond activation, demonstrating its potential in the synthesis of non-natural amino acids, which could have applications in medicinal chemistry (Pasunooti et al., 2015).

Biological and Antimicrobial Activities

  • The biological and antimicrobial activities of the compound’s derivatives have been a focus of research, indicating potential applications in developing new pharmaceutical agents. For instance, Ahmed (2007) explored the synthesis of derivatives with potential as antibiotics and agents against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

properties

IUPAC Name

5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-3-10-11(12(15)19-17-10)13(18)16-8-5-4-7(2)9(14)6-8/h4-6H,3,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYDBFRMMMRDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165334
Record name 5-Amino-N-(3-chloro-4-methylphenyl)-3-ethyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide

CAS RN

632291-86-2
Record name 5-Amino-N-(3-chloro-4-methylphenyl)-3-ethyl-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632291-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(3-chloro-4-methylphenyl)-3-ethyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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